Copper(II) 3,5-diisopropylsalicylate hydrate Copper(II) 3,5-diisopropylsalicylate hydrate
Brand Name: Vulcanchem
CAS No.: 123334-28-1
VCID: VC0054289
InChI: InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4
SMILES: CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu]
Molecular Formula: C52H70Cu2O13
Molecular Weight: 1030.2 g/mol

Copper(II) 3,5-diisopropylsalicylate hydrate

CAS No.: 123334-28-1

Cat. No.: VC0054289

Molecular Formula: C52H70Cu2O13

Molecular Weight: 1030.2 g/mol

* For research use only. Not for human or veterinary use.

Copper(II) 3,5-diisopropylsalicylate hydrate - 123334-28-1

Specification

CAS No. 123334-28-1
Molecular Formula C52H70Cu2O13
Molecular Weight 1030.2 g/mol
IUPAC Name dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate
Standard InChI InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4
Standard InChI Key LXTUNHBCYCYLJT-UHFFFAOYSA-J
SMILES CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu]
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator